N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound with a unique structure that combines a thiadiazole ring with a pyrroloquinazoline framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the construction of the pyrroloquinazoline framework. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tannic Acid: A natural antioxidant compound with potential therapeutic applications.
Thermal Grizzly Aeronaut: A thermal compound used in electronics.
Uniqueness
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is unique due to its specific structural features and potential biological activities. Its combination of a thiadiazole ring and a pyrroloquinazoline framework sets it apart from other compounds, providing distinct chemical and biological properties .
Properties
Molecular Formula |
C18H19N5O3S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-4-propan-2-yl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C18H19N5O3S/c1-10(2)22-15(25)12-6-4-5-7-13(12)23-14(24)8-9-18(22,23)16(26)19-17-21-20-11(3)27-17/h4-7,10H,8-9H2,1-3H3,(H,19,21,26) |
InChI Key |
LCIHSPAKSBFZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C(C)C |
Origin of Product |
United States |
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